molecular formula C21H26N2O B5349008 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide

2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide

Cat. No. B5349008
M. Wt: 322.4 g/mol
InChI Key: MKEDOTGIKRNQFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in medical research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

The exact mechanism of action of 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, this compound has been found to increase the levels of dopamine and acetylcholine in the brain, which are both important neurotransmitters involved in cognitive function.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for neurological disorders, this compound has been found to have a range of other biochemical and physiological effects. For example, it has been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that have similar effects. However, one limitation of using this compound is that it can be difficult to obtain in large quantities, which could make it challenging to use in certain types of experiments.

Future Directions

There are several potential future directions for research on 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. One area of interest is its potential as a treatment for various neurological disorders, as mentioned earlier. Another area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis. Additionally, further research could be done to better understand the mechanism of action of this compound and to identify any potential side effects or limitations of its use.

Synthesis Methods

The synthesis of 2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves a multi-step process that begins with the reaction of 2-methylbenzaldehyde with piperidine to form 2-(1-piperidinyl)toluene. This intermediate is then reacted with 4-bromobenzyl chloride to form 2-(2-methylphenyl)-N-(4-bromobenzyl)piperidine. Finally, this compound is reacted with acetic anhydride to form this compound.

Scientific Research Applications

2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been found to have a range of potential applications in scientific research. One area of interest is its potential as a treatment for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been found to have a neuroprotective effect, which could make it a promising candidate for further study in this area.

properties

IUPAC Name

2-(2-methylphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-17-7-3-4-8-19(17)15-21(24)22-20-11-9-18(10-12-20)16-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEDOTGIKRNQFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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